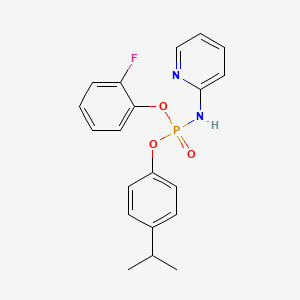![molecular formula C17H12ClNOS2 B11696841 (5Z)-5-[(4-chlorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696841.png)
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound belongs to the thiazolidinone class, which is known for its diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-chlorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 2-methylphenylthiosemicarbazide under acidic conditions. The reaction is followed by cyclization to form the thiazolidinone ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
化学反应分析
Types of Reactions
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives.
科学研究应用
Chemistry
In chemistry, (5Z)-5-[(4-chlorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Its antimicrobial and anticancer properties are of particular interest.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of (5Z)-5-[(4-chlorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in critical biological pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation.
属性
分子式 |
C17H12ClNOS2 |
|---|---|
分子量 |
345.9 g/mol |
IUPAC 名称 |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12ClNOS2/c1-11-4-2-3-5-14(11)19-16(20)15(22-17(19)21)10-12-6-8-13(18)9-7-12/h2-10H,1H3/b15-10- |
InChI 键 |
JVPBXXAVRZEUKX-GDNBJRDFSA-N |
手性 SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S |
规范 SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11696765.png)
![2,4-dichloro-N-(3-{[(2,5-diiodophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B11696768.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(4-chloro-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11696769.png)
![5-amino-3-[(Z)-1-cyano-2-(4-ethoxy-3-iodo-5-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11696777.png)
![(4Z)-4-[2-(4-iodo-2-methylphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11696784.png)
![(4E)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696789.png)
![Ethyl 3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11696796.png)

![(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B11696801.png)
![2-{(2E)-2-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11696803.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11696813.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11696818.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B11696830.png)
![(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696838.png)
